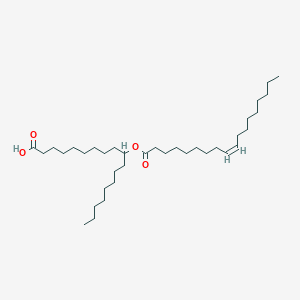

10-(oleoyloxy)octadecanoicacid

Description

10-(Oleoyloxy)octadecanoic acid (10-OAHSA) is an O-acyl-omega hydroxy fatty acid (OAHFA), characterized by an ester bond formed between the hydroxyl group of 10-hydroxyoctadecanoic acid and the carboxyl group of oleic acid (cis-9-octadecenoic acid) . This unique structure enables its role in lipid homeostasis, particularly in specialized biological matrices such as the human tear film, where it contributes to ocular surface stability and lubrication . 10-OAHSA is commercially available for research purposes and has been utilized in lipidomic studies to quantify OAHFAs in human meibum using advanced mass spectrometry techniques .

Properties

Molecular Formula |

C36H68O4 |

|---|---|

Molecular Weight |

564.9 g/mol |

IUPAC Name |

10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- |

InChI Key |

WYKCNLTXWMQKGB-PFONDFGASA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

physical_description |

Solid |

Synonyms |

10-(oleoyloxy)octadecanoic acid |

Origin of Product |

United States |

Preparation Methods

The synthesis of 10- (9Z-octadecenoyloxy)octadecanoic acid involves the esterification of oleic acid with 10-hydroxy stearic acid . The reaction conditions typically include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

10- (9Z-octadecenoyloxy)octadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Substitution reactions can occur at the ester or hydroxy groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10- (9Z-octadecenoyloxy)octadecanoic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of branched fatty acid esters of hydroxy fatty acids.

Mechanism of Action

The mechanism of action of 10- (9Z-octadecenoyloxy)octadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to improve glucose tolerance and stimulate insulin secretion, likely through its effects on glucose transporters and insulin signaling pathways . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Octadecanoic Acid Derivatives

10-Oxooctadecanoic Acid

- Structure: A saturated long-chain fatty acid with a ketone group at position 10 (IUPAC name: 10-oxooctadecanoic acid).

- Key Differences : Unlike 10-OAHSA, this compound lacks esterification and contains a ketone instead of a hydroxyl group at position 10 .

- Applications : Primarily studied in lipid metabolism pathways; its ketone group may influence reactivity in oxidation-reduction reactions .

Octadecanoic Acid (Stearic Acid)

- Structure : A saturated C18 fatty acid (CH₃(CH₂)₁₆COOH).

- Key Differences : Lacks functionalization (e.g., hydroxyl or ester groups) present in 10-OAHSA.

- Applications: Widely found in plant and animal lipids; used in cosmetics for its emulsifying properties and in bio-oil synthesis as methyl esters (e.g., hexadecanoic acid methyl ester) .

9-Octadecenoic Acid (Oleic Acid)

- Structure: A monounsaturated C18 fatty acid (cis-9-octadecenoic acid).

- Key Differences : Acts as a precursor in 10-OAHSA synthesis but lacks the esterified hydroxy group .

- Applications : Used in pharmaceuticals to induce lipid droplet formation and in food industries as an emulsifier .

Methyl cis-9-Octadecenoate

Functional Analogues: Hydroxy and Hydroperoxy Derivatives

9(S)-HPOT [(9S)-9-Hydroperoxyoctadeca-10,12,15-trienoic Acid]

- Structure: A hydroperoxy polyunsaturated fatty acid derived from linolenic acid.

- Key Differences : Contains a hydroperoxy group at position 9, contrasting with 10-OAHSA’s ester bond.

- Applications : Involved in plant defense mechanisms and oxidative stress responses .

10-Hydroxyoctadecanoic Acid

Research Findings and Functional Insights

Antioxidant and Antimicrobial Properties

- Octadecanoic Acid and Oleic Acid: Both exhibit antioxidant activity by inhibiting lipid peroxidation, as demonstrated in red ginseng by-products and marine sponge extracts .

- Antimicrobial Fatty Acids: Octadecenoic acid methyl ester and linoleic acid ethyl ester show bactericidal activity against pathogens like Staphylococcus aureus and E. coli .

Metabolic and Industrial Relevance

- Biofuel Production: Methyl esters of octadecanoic and oleic acids are dominant in bio-oils, constituting >95% of fatty acid methyl ester (FAME) fractions in cassava pulp-derived biofuels .

- Cosmetic Applications: Fatty acids like hexadecanoic acid and β-sitosterol are used in skincare for their moisturizing and anti-aging properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.